![molecular formula C13H13NO3 B5702691 N-(2-oxo-2H-chromen-6-yl)butanamide](/img/structure/B5702691.png)
N-(2-oxo-2H-chromen-6-yl)butanamide
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Overview
Description
N-(2-oxo-2H-chromen-6-yl)butanamide is a synthetic compound that belongs to the class of chromenone derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of N-(2-oxo-2H-chromen-6-yl)butanamide involves its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS). It also modulates various signaling pathways involved in inflammation and cell proliferation, such as NF-κB, MAPK, and PI3K/Akt.
Biochemical and Physiological Effects:
N-(2-oxo-2H-chromen-6-yl)butanamide has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to reduce oxidative stress and inflammation in various tissues, including the liver, kidney, and brain.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-oxo-2H-chromen-6-yl)butanamide in lab experiments include its potent antioxidant and anti-inflammatory activities, its ability to modulate various signaling pathways, and its potential in treating neurological disorders. However, its limitations include its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
Future research on N-(2-oxo-2H-chromen-6-yl)butanamide should focus on its potential applications in treating various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Additionally, further studies should be conducted to elucidate its mechanism of action and optimize its pharmacokinetics and bioavailability. Finally, the development of novel derivatives of N-(2-oxo-2H-chromen-6-yl)butanamide with improved properties and activities should also be explored.
Synthesis Methods
N-(2-oxo-2H-chromen-6-yl)butanamide can be synthesized by the reaction of 4-hydroxycoumarin with butyryl chloride in the presence of a base such as triethylamine. The reaction yields N-(2-butanoyl-2H-chromen-6-yl)butanamide, which can be further oxidized using potassium permanganate to obtain the desired product.
Scientific Research Applications
N-(2-oxo-2H-chromen-6-yl)butanamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent antioxidant, anti-inflammatory, and anticancer activities. It has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(2-oxochromen-6-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-3-12(15)14-10-5-6-11-9(8-10)4-7-13(16)17-11/h4-8H,2-3H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUHCENEBHMLCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24786982 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-oxo-2H-chromen-6-yl)butanamide |
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